![molecular formula C10H16O3 B15298593 Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structureThe bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through several methods. One notable method involves the enantioselective synthesis under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity . The reaction typically involves the cycloaddition of cyclohexenones with electron-deficient alkenes, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The development of cost-effective and environmentally friendly methods is crucial for industrial applications.
化学反応の分析
Types of Reactions
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
The mechanism of action of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This compound features a similar bicyclic structure but with a nitrogen atom instead of an oxygen atom.
1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde: This compound has a similar core structure but with an aldehyde functional group instead of a carboxylate.
Uniqueness
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific combination of functional groups and its potential for high enantioselectivity in synthesis. Its structure provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9-3-5-10(6-4-9,7-13-9)8(11)12-2/h3-7H2,1-2H3 |
InChIキー |
RPMMYGSQYPSZLO-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1)(CO2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


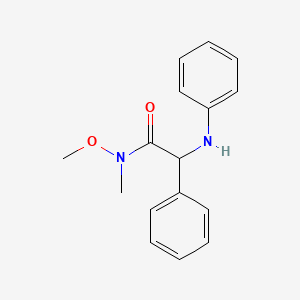
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
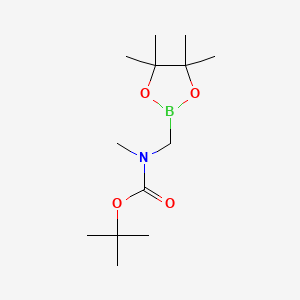
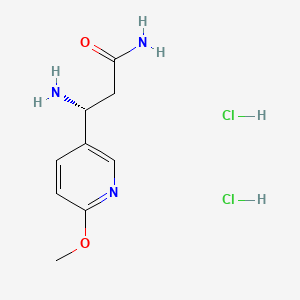
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
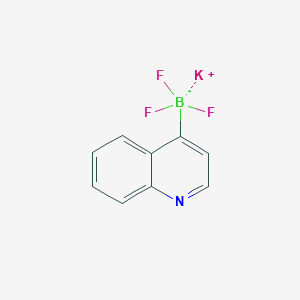
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
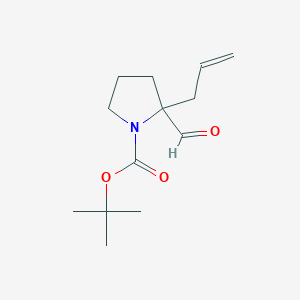

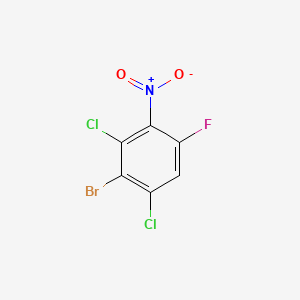
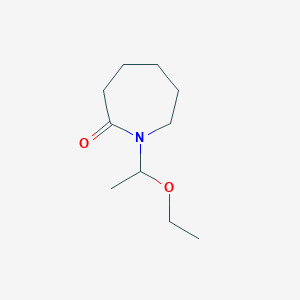
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
